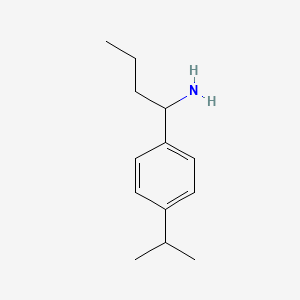

1-(4-Isopropylphenyl)butan-1-amine

Description

1-(4-Isopropylphenyl)butan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of butanamine, featuring an isopropyl group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)butan-1-amine |

InChI |

InChI=1S/C13H21N/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10,13H,4-5,14H2,1-3H3 |

InChI Key |

ZRRKAQPUOQLVGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)butan-1-amine typically involves multi-step reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with butylamine under specific conditions. The reaction may involve heating and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis. This process includes sourcing raw materials, conducting the synthesis under controlled conditions, and ensuring the purity of the final product through various analytical techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)butan-1-amine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1-(4-Isopropylphenyl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylphenyl)butan-1-amine: Similar structure but with a methyl group instead of an isopropyl group.

1-(4-Fluorophenyl)butan-1-amine: Contains a fluorine atom on the phenyl ring.

1-(4-Ethylphenyl)butan-1-amine: Features an ethyl group on the phenyl ring.

Uniqueness

1-(4-Isopropylphenyl)butan-1-amine is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological interactions.

Biological Activity

1-(4-Isopropylphenyl)butan-1-amine, also known as 4-isopropyl-1-(3-aminobutyl)benzene, is an organic compound characterized by its butanamine backbone attached to an isopropyl-substituted phenyl group. This structural arrangement influences its biological activity , making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula: C13H19N

- Molecular Weight: Approximately 205.30 g/mol

- Functional Groups: Primary amine, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. The amino group facilitates hydrogen bonding and electrostatic interactions, influencing the function of biomolecules. This compound may act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways relevant to various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures have shown antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential for this compound in antimicrobial applications .

- Antitumor Properties: Analogous compounds have demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting that this compound may exhibit similar antitumor activity .

Case Studies

Several studies have explored the biological effects of similar compounds:

-

Antibacterial Activity Study:

- Objective: Evaluate the antibacterial efficacy of derivatives against common bacterial strains.

- Findings: Compounds structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity Analysis:

Applications in Research and Industry

The compound is being investigated for various applications:

- Drug Development: Its potential therapeutic properties are being explored for use in designing new pharmaceuticals targeting specific diseases.

- Chemical Synthesis: As an intermediate in organic synthesis, it plays a role in developing more complex molecules for research purposes.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(4-Isopropylphenyl)butan-1-amine | Phenethylamine | Known for stimulant effects; interacts with dopamine receptors. |

| 4-Isopropylaniline | Aromatic amine | Used in dye synthesis; exhibits antibacterial properties. |

| 1-(4-Isopropylphenyl)ethanamine | Ethanolamine derivative | Potential use as a selective serotonin reuptake inhibitor (SSRI). |

The unique combination of the isopropyl group on the aromatic ring and the butanamine side chain may impart distinct pharmacological properties not found in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.